N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine
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Overview
Description
N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine is a chemical compound characterized by its bromine and methyl groups attached to a pyridine ring, which is further substituted with a benzyl group
Synthetic Routes and Reaction Conditions:
Bromination: The starting material, 2,6-dimethylpyridin-4-amine, undergoes bromination using bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the 3-position.
Benzyl Protection: The resulting 3-bromo-2,6-dimethylpyridin-4-amine is then treated with benzyl chloride in the presence of a base, such as potassium carbonate, to introduce the benzyl group.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination and benzyl protection reactions, often using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as N-benzyl-3-bromo-2,6-dimethylpyridin-4-one.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in N-benzyl-3-hydroxy-2,6-dimethylpyridin-4-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as cyanide, to form N-benzyl-3-cyano-2,6-dimethylpyridin-4-amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas are often used.
Substitution: Nucleophiles such as sodium cyanide and potassium iodide are employed, typically in polar aprotic solvents.
Major Products Formed:
Oxidation: N-benzyl-3-bromo-2,6-dimethylpyridin-4-one
Reduction: N-benzyl-3-hydroxy-2,6-dimethylpyridin-4-amine
Substitution: N-benzyl-3-cyano-2,6-dimethylpyridin-4-amine
Scientific Research Applications
N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but generally, the compound may inhibit or activate certain biochemical processes.
Comparison with Similar Compounds
N-benzyl-2,6-dimethylpyridin-4-amine
N-benzyl-3-chloro-2,6-dimethylpyridin-4-amine
N-benzyl-3-iodo-2,6-dimethylpyridin-4-amine
Uniqueness: N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine is unique due to the presence of the bromine atom, which imparts different chemical reactivity compared to its chloro and iodo analogs. This difference in reactivity can lead to distinct biological activities and applications.
Biological Activity
N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
This compound is characterized by its unique structure, which includes a bromine atom and a benzyl group attached to a pyridine ring. This structural configuration is significant for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotection via JNK Inhibition
In a study examining the effects of JNK inhibitors, this compound was evaluated for its ability to protect neuronal cells from oxidative stress. The compound demonstrated significant neuroprotective effects by reducing ROS generation and preserving mitochondrial function .
Case Study 2: Anticancer Efficacy
A series of experiments were conducted to assess the anticancer properties of N-benzyl derivatives. The compound was tested against LNCaP prostate cancer cells and A549 lung cancer cells, showing IC50 values indicating effective inhibition of cell growth. The results suggest that modifications to the pyridine ring enhance its potency against these cancer types .
Research Findings
Recent research has focused on optimizing the structure of N-benzyl derivatives to enhance their biological activity. Structure-activity relationship (SAR) studies have indicated that specific substitutions on the benzyl and pyridine rings can significantly alter the potency and selectivity of these compounds against various biological targets .
Properties
IUPAC Name |
N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c1-10-8-13(14(15)11(2)17-10)16-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGIASNOOAPTCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)Br)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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